molecular formula C16H18ClNO2 B262552 2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol

2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol

Cat. No. B262552
M. Wt: 291.77 g/mol
InChI Key: YLHHNJMNZKSOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as ABEA, and it belongs to a class of compounds called β-amino alcohols. ABEA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of ABEA is not yet fully understood. However, it has been found to interact with several neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems. ABEA has also been found to modulate the activity of several ion channels, including potassium channels and calcium channels. These interactions may contribute to the therapeutic effects of ABEA.
Biochemical and Physiological Effects:
ABEA has been found to have a wide range of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. ABEA has also been found to increase the activity of dopamine and serotonin, two neurotransmitters that are important for mood regulation. Additionally, ABEA has been found to modulate the activity of several ion channels, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of ABEA for lab experiments is that it has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. Additionally, the synthesis of ABEA is a complex process that requires specialized knowledge and equipment, which may limit its availability for some researchers. One limitation of ABEA for lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to design experiments to test its therapeutic potential.

Future Directions

There are several future directions for research on ABEA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Another direction is to better understand its mechanism of action, which may lead to the development of more effective therapies. Additionally, research could focus on developing new synthesis methods for ABEA, which may make it more widely available for further research.

Synthesis Methods

The synthesis of ABEA involves several steps, including the reaction of 2-chlorobenzyl alcohol with sodium hydroxide to form the corresponding sodium salt. This salt is then reacted with 4-chlorobenzyl chloride to form the intermediate product, which is then reacted with 2-aminoethanol to form the final product, ABEA. The synthesis of ABEA is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

ABEA has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. ABEA has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential use in the treatment of cancer.

properties

Product Name

2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

2-[[4-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol

InChI

InChI=1S/C16H18ClNO2/c17-16-4-2-1-3-14(16)12-20-15-7-5-13(6-8-15)11-18-9-10-19/h1-8,18-19H,9-12H2

InChI Key

YLHHNJMNZKSOHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCCO)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCCO)Cl

Origin of Product

United States

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